4-chloro-N-[(E)-(2,6-dichlorophenyl)methylidene]aniline
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Overview
Description
(E)-N-(4-CHLOROPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a 4-chlorophenyl and a 2,6-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-CHLOROPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE typically involves the condensation reaction between 4-chloroaniline and 2,6-dichlorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of (E)-N-(4-CHLOROPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(4-CHLOROPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-(4-CHLOROPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (E)-N-(4-CHLOROPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
(E)-N-(4-CHLOROPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE can be compared with other similar compounds, such as:
- (E)-N-(4-BROMOPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE
- (E)-N-(4-FLUOROPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE
- (E)-N-(4-METHOXYPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE
These compounds share a similar structural framework but differ in the substituents on the phenyl rings. The presence of different substituents can significantly influence the chemical reactivity and biological activity of these compounds, making (E)-N-(4-CHLOROPHENYL)-1-(2,6-DICHLOROPHENYL)METHANIMINE unique in its properties and applications.
Properties
Molecular Formula |
C13H8Cl3N |
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Molecular Weight |
284.6 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(2,6-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl3N/c14-9-4-6-10(7-5-9)17-8-11-12(15)2-1-3-13(11)16/h1-8H |
InChI Key |
YUBHXRFJJFXFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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